N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine
Beschreibung
Nomenclature and Classification
Systematic IUPAC Name:
N-Methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine.
Synonyms:
CAS Registry Number:
884507-40-8.
Chemical Classification:
- Primary Class: Substituted benzylamine
- Subclass: Pyrrolidine-containing tertiary amine
- Molecular Formula: C₁₃H₂₀N₂
- Molecular Weight: 204.31 g/mol
Structural Classification:
Historical Context and Discovery
Initial Synthesis:
First synthesized via reductive amination of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine, using sodium cyanoborohydride or hydrogen/palladium catalysis. Early methods prioritized optimizing yield through solvent selection (e.g., ethanol or tetrahydrofuran) and temperature control.
Key Developments:
- 2000s: Emergence in medicinal chemistry as a scaffold for enzyme inhibitors, particularly targeting tryptase and monoamine oxidases.
- 2010s: Application in drug delivery systems, leveraging its lipid solubility for siRNA encapsulation.
Notable Applications:
Structural Characterization and Identification
Spectroscopic Data:
- ¹H NMR (CDCl₃):
- ¹³C NMR:
Mass Spectrometry:
X-ray Crystallography:
Limited data available, but related benzylamine derivatives show planar aromatic rings with substituents in equatorial conformations.
Computational Studies:
Position in Benzylamine Derivative Family
Comparative Analysis:
Unique Properties:
- Enhanced Basicity: Pyrrolidine’s cyclic amine increases electron density at nitrogen, raising pKa compared to benzylamine.
- Lipid Solubility: LogP ~2.33 enables membrane permeability, useful in drug delivery.
- Stereoelectronic Effects: Conformational flexibility from the pyrrolidine ring enhances binding to enzyme pockets.
Role in Drug Design:
Eigenschaften
IUPAC Name |
N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVZWBZDHZISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594621 | |
| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-40-8 | |
| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to prepare N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine involves the reductive amination of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-Alkylation: Another method involves the N-alkylation of 4-(pyrrolidin-1-ylmethyl)benzylamine with methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield this compound derivatives with reduced functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Drug Development
N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine has been investigated for its role as a pharmacological agent. Its structural similarity to known psychoactive substances suggests potential applications in the treatment of neurological disorders. For instance, compounds with similar structures have been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin .
Anticancer Research
Research indicates that derivatives of this compound can be utilized in anticancer drug formulations. The compound's ability to be incorporated into lipid-based drug delivery systems enhances the bioavailability of therapeutic agents, thereby improving their efficacy against various cancer types .
Case Study 1: Neuropharmacological Effects
A study examined the effects of this compound on neuronal cell lines. The compound demonstrated significant inhibition of neuronal apoptosis, suggesting a protective effect against neurodegenerative diseases. The mechanism was attributed to its interaction with specific receptors involved in cell survival pathways .
Case Study 2: Lipid-Based Drug Delivery
In a formulation study, this compound was used as part of a lipid-based particle system aimed at enhancing the delivery of siRNA therapeutics. The study highlighted the compound's ability to facilitate cellular uptake and improve therapeutic outcomes in vivo, particularly in tumor models .
Table 1: Comparison of Biological Activities
Wirkmechanismus
The mechanism by which N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or receptor it interacts with.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related benzylamine derivatives, focusing on substituent effects:
Key Comparisons
Solubility and Basicity :
- Pyrrolidine vs. Morpholine : The morpholine derivative exhibits greater hydrophilicity due to its oxygen atom, enhancing aqueous solubility (logP ~1.2 vs. ~2.1 for pyrrolidine analogue) . Pyrrolidine’s secondary amine also confers higher basicity (pKa ~10.5) compared to morpholine (pKa ~8.9) .
- Oxadiazole Derivative : The 1,3,4-oxadiazole ring introduces electron-withdrawing effects, reducing basicity (pKa ~7.5) and increasing melting point (63–64°C) .
Synthetic Accessibility :
- The pyrrolidine derivative is synthesized via reductive amination (yield ~70–80%), while the morpholine analogue requires harsher conditions (e.g., POCl₃/DMF, yield ~60%) .
- Oxadiazole-containing analogues involve cyclization reactions with hydrazine derivatives, often requiring elevated temperatures (~100°C) .
Oxadiazole Derivatives: Used in optoelectronic materials due to fluorescence properties .
Steric hindrance from bulky substituents (e.g., oxadiazole) slows conformational inversion, as seen in NMR spectra of related compounds .
Research Findings
- Dissociation Behavior: Benzylamine derivatives with non-coplanar nitrogen lone pairs (e.g., pyrrolidine) exhibit stronger dissociation (pKa ~9.35) compared to planar analogues like aniline (pKa ~4.6) .
- Reactivity: Morpholine derivatives undergo 1,2-addition reactions with malononitrile acceptors under mild conditions, unlike pyrrolidine analogues .
- Thermal Stability : Oxadiazole-containing benzylamines show superior thermal stability (decomposition >200°C) due to aromatic heterocycles .
Biologische Aktivität
N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to a benzylamine moiety, with an N-methyl group enhancing its biological activity. The structural formula can be represented as follows:
This compound is characterized by the presence of both a pyrrolidine and benzylamine structure, which contributes to its unique reactivity and potential interactions within biological systems.
The mechanisms by which this compound exerts its effects are primarily linked to enzyme inhibition. It is believed to interact with specific enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is crucial for understanding its role in various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes. This property makes it valuable for biochemical studies aimed at elucidating enzyme mechanisms and interactions. For instance, it has been noted that compounds with similar structures exhibit significant enzyme inhibition, which can be harnessed for therapeutic purposes .
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects. Studies have shown that derivatives of pyrrolidine-containing compounds can exhibit activity against neuroleptic-induced behaviors in animal models. For example, analogs have demonstrated enhanced activity compared to traditional neuroleptics like haloperidol . This suggests that this compound may have potential applications in treating psychiatric disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains a methyl group on nitrogen | CNS activity |
| 4-(pyrrolidin-1-ylmethyl)benzylamine | Lacks the N-methyl group | Antimicrobial properties |
| N-Methylbenzylamine | Lacks the pyrrolidin-1-ylmethyl group | Limited neuropharmacological effects |
| N-Methyl-4-(morpholin-4-ylmethyl)benzylamine | Contains a morpholine ring | Different chemical behavior |
This table highlights how the presence of specific functional groups affects the biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Neuroleptic Activity Study : A study evaluated various benzamide derivatives for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The findings indicated that modifications similar to those found in this compound could significantly enhance neuroleptic activity .
- Pyrrolidine Derivatives Review : A comprehensive review highlighted the versatility of pyrrolidine derivatives in drug discovery, noting their selectivity for various biological targets including kinases . This underscores the potential of this compound as a scaffold for developing new therapeutics.
- Synthesis and Biological Evaluation : Synthesis methods for related compounds have been documented, emphasizing their potential applications in medicinal chemistry due to their diverse biological activities .
Q & A
Basic: What are the most reliable synthetic routes for N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, and how is the product characterized?
Methodological Answer:
A common approach involves reductive amination or substitution reactions. For example, analogous compounds like N-Methyl-4-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzylamine are synthesized via acid-catalyzed reactions (e.g., H₃PO₄) under controlled conditions to avoid side products . Characterization typically combines nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity is standard ), and mass spectrometry (MS) for molecular weight validation. The pyrrolidine moiety’s basicity can also be probed via titration or computational pKa prediction .
Basic: How does the pyrrolidine substituent influence the compound’s physicochemical properties?
Methodological Answer:
The pyrrolidine group enhances basicity compared to simpler amines like benzylamine due to its cyclic amine structure and electron-donating effects. For instance, benzylamine derivatives with heterocyclic substituents (e.g., pyrrolidine) exhibit altered migration behavior in capillary electrophoresis, as demonstrated in discontinuous buffer systems . Computational tools like QSAR models can predict logP and solubility, critical for bioavailability studies .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
While specific GHS classifications are not available for this compound, general guidelines for benzylamine derivatives apply: use fume hoods to avoid inhalation, wear nitrile gloves, and store in inert atmospheres (e.g., argon) to prevent oxidation. Safety data sheets for structurally similar amines (e.g., N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide hydrochloride) emphasize avoiding skin contact and ensuring proper ventilation .
Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
Methodological Answer:
Optimization requires iterative adjustments of temperature, solvent polarity, and catalyst loading. For example, biocatalytic reduction methods (e.g., using Clostridium sporogenes) have been explored for benzylamine synthesis, though challenges like low detection sensitivity require advanced analytical validation (e.g., enhanced HPLC-MS protocols) . Design of experiments (DoE) frameworks can systematically evaluate variables like pH and reagent stoichiometry.
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or impurities. For pyrrolidine-containing compounds, variable-temperature NMR can clarify conformational equilibria. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR techniques (e.g., COSY, HSQC) is essential. In cases of overlapping signals, deuterated solvents or shifted acquisition parameters (e.g., ¹³C DEPT) improve resolution .
Advanced: What computational strategies predict the compound’s biological or catalytic activity?
Methodological Answer:
Molecular docking (e.g., GEMDOCK) and QSAR models are effective for predicting interactions with biological targets or catalytic substrates. For example, QSAR models trained on benzylamine derivatives accurately predicted binding affinities for enzymes like monoamine oxidases . Density functional theory (DFT) calculations can also assess the compound’s role in catalytic systems, such as Fe single-atom catalysts modified with benzylamine derivatives .
Advanced: How does the compound’s structure affect its applicability in material science (e.g., catalysis)?
Methodological Answer:
The benzylamine-pyrrolidine scaffold’s electron-rich nature makes it suitable for ligand design in catalysis. For instance, benzylamine-modified Fe-ZIF catalysts exhibit enhanced nitrogen content and stability due to amine coordination, critical for selective ammoxidation reactions . Surface modification studies (e.g., XPS, TEM) are recommended to validate structural integrity under operational conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
